molecular formula C7H3BrFNO B1373322 3-Bromo-4-fluoro-2-hydroxybenzonitrile CAS No. 1257535-02-6

3-Bromo-4-fluoro-2-hydroxybenzonitrile

Cat. No.: B1373322
CAS No.: 1257535-02-6
M. Wt: 216.01 g/mol
InChI Key: YURVCKKUYLNAFP-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Frameworks in Advanced Organic Synthesis

The benzonitrile framework is a cornerstone in modern organic synthesis due to the versatile reactivity of the nitrile group. rsc.org Nitriles serve as key precursors for a variety of other functional groups, including amines, amides, and carboxylic acids, making them invaluable in the construction of complex molecules. rsc.orgatamankimya.com This versatility allows for their use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. atamankimya.comontosight.aiontosight.ai

In medicinal chemistry, the nitrile group is increasingly incorporated into drug candidates. nih.gov Its strong electron-withdrawing nature can modify the electronic properties of an aromatic ring, potentially enhancing interactions with biological targets through mechanisms like π-π stacking. nih.gov Furthermore, the nitrile group is considered a bioisostere for other functional groups like carbonyls or hydroxyls, capable of acting as a hydrogen bond acceptor. nih.gov The strategic placement of a nitrile can improve a drug's pharmacokinetic profile, binding affinity, and metabolic stability. nih.gov

The Influence of Halogenation (Bromine and Fluorine) on Aromatic Systems and Reactivity

The introduction of halogen atoms, such as bromine and fluorine, onto an aromatic ring significantly alters its reactivity, particularly in electrophilic aromatic substitution reactions. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density from the ring through the sigma bond (an inductive effect), yet they also possess lone pairs of electrons that can be donated to the ring via resonance (a mesomeric effect). youtube.com

Positional Isomerism and Substituent Effects in Halogenated Hydroxybenzonitriles

In polysubstituted benzene (B151609) rings, such as those in halogenated hydroxybenzonitriles, the final position of a new substituent is determined by the cumulative directing effects of the groups already present. msu.edu The various functional groups can either reinforce each other's directing effects or compete, leading to a mixture of products.

The directing power of substituents in electrophilic aromatic substitution generally follows this hierarchy:

Strongly Activating, ortho-, para-directing: -OH, -NH2

Weakly Activating, ortho-, para-directing: -R (alkyl)

Deactivating, ortho-, para-directing: -F, -Cl, -Br, -I masterorganicchemistry.com

Deactivating, meta-directing: -C≡N, -C=O, -NO2 masterorganicchemistry.com

In a halogenated hydroxybenzonitrile, the hydroxyl group is a powerful activating, ortho-, para-director. The halogen atoms are deactivating but also ortho-, para-directing. The nitrile group is a strong deactivating, meta-director. The interplay between these groups is critical. When activating and deactivating groups are present, the activating group typically governs the regiochemical outcome. chemistrysteps.com The relative positions of these substituents, known as positional isomerism, lead to distinct chemical entities with different properties and reactivities.

Substituent GroupReactivity EffectDirecting Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-F (Fluoro)DeactivatingOrtho, Para
-C≡N (Nitrile)Strongly DeactivatingMeta

Research Context and Scope: Focus on 3-Bromo-4-fluoro-2-hydroxybenzonitrile within Substituted Benzonitrile Chemistry

The compound this compound is a specific positional isomer within the broader class of substituted benzonitriles. Its precise arrangement of functional groups—a hydroxyl at position 2, a bromine at position 3, and a fluorine at position 4 relative to the nitrile group at position 1—defines its unique chemical landscape. While specific research literature on this exact isomer is not extensively documented, its chemical behavior can be predicted based on established principles of substituent effects.

The reactivity of the aromatic ring in this compound is governed by the powerful activating and directing influence of the hydroxyl group at the C2 position. As a strong ortho-, para-director, the -OH group would strongly favor electrophilic substitution at the C6 position (para to the hydroxyl) and the C3 position (ortho), although the C3 position is already occupied by bromine. The C5 position is meta to the hydroxyl group.

The directing effects of the other substituents are as follows:

The bromine at C3 (ortho-, para-director) would direct towards C1 (occupied) and C5.

The fluorine at C4 (ortho-, para-director) would direct towards C2 (occupied) and C6.

The nitrile at C1 (meta-director) would direct towards C3 (occupied) and C5.

Compound NameMolecular FormulaMolecular Weight (g/mol)Known Properties
This compoundC7H3BrFNO216.01Properties are predicted based on its structure; specific experimental data is limited in public literature.
3-Bromo-4-hydroxybenzonitrile (B56826)C7H4BrNO198.02Solid, Melting Point: 155-159 °C sigmaaldrich.com
3-Bromo-2-hydroxybenzonitrile (B84773)C7H4BrNO198.02Data available in chemical databases chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2-hydroxybenzonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURVCKKUYLNAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271288
Record name Benzonitrile, 3-bromo-4-fluoro-2-hydroxy-
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Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-02-6
Record name Benzonitrile, 3-bromo-4-fluoro-2-hydroxy-
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Record name Benzonitrile, 3-bromo-4-fluoro-2-hydroxy-
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Record name 3-Bromo-4-fluoro-2-hydroxybenzonitrile
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Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 3-bromo-4-fluoro-2-hydroxybenzonitrile reveals several plausible disconnection points. The sequence in which the nitrile, bromine, and hydroxyl groups are introduced onto the 4-fluorophenol (B42351) core is critical for a successful synthesis. The primary challenges lie in achieving the desired 2,3,4-substitution pattern with high regioselectivity.

Disconnection Approaches for Nitrile Group Introduction

The introduction of the nitrile group is a key transformation in the synthesis of the target molecule. Two primary disconnection strategies are considered:

Cyanation of an Aryl Halide: This is a common and effective method for forming aryl nitriles. Retrosynthetically, this involves the disconnection of the C-CN bond, leading to an aryl halide precursor, such as a bromo- or iodo-substituted phenol (B47542). The Rosenmund-von Braun reaction, which typically uses copper(I) cyanide (CuCN), is a classic approach for this transformation. For instance, a precursor like 2,6-dibromo-3-fluorophenol (B14067473) could potentially be cyanated, although selectivity could be an issue. A more direct precursor would be a 3-bromo-4-fluoro-2-hydroxy-substituted aryl halide or triflate. A similar reaction involves converting 4-bromo-2-fluorophenol (B1271925) into 3-fluoro-4-hydroxybenzonitrile (B1304121) using CuCN in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This demonstrates the feasibility of cyanation on a related halogenated phenol structure.

Sandmeyer Reaction: An alternative pathway involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically CuCN. This approach would disconnect the C-CN bond to reveal a 2-amino-6-bromo-5-fluorophenol precursor. The synthesis of this specific aminophenol would require a multi-step sequence, potentially involving nitration, reduction, and halogenation steps where regiocontrol would be paramount.

Regioselective Halogenation Strategies (Bromination, Fluorination)

Achieving the correct placement of the bromine and fluorine atoms on the phenolic ring is a significant synthetic challenge. The directing effects of the substituents heavily influence the outcome of electrophilic aromatic substitution reactions.

Fluorination: The fluorine atom is often incorporated early in the synthesis by starting with a pre-fluorinated precursor, such as 2-fluorophenol (B130384) or 3-fluorophenol. chemicalbook.comgoogle.com Direct electrophilic fluorination of a phenol can be challenging due to the high reactivity of the phenol ring and the aggressive nature of fluorinating agents.

Bromination: The hydroxyl group is a powerful ortho-, para-director. Therefore, direct bromination of 4-fluorophenol would likely yield 2-bromo-4-fluorophenol (B1268413) and 2,6-dibromo-4-fluorophenol (B1294950). To achieve bromination at the C3 position (meta to the hydroxyl group), the directing effects must be carefully manipulated. This could involve using a blocking group at the C2 and C6 positions or introducing the bromine via a directed metalation-bromination sequence.

Modern halogenation methods offer improved regioselectivity. The use of N-halosuccinimides (such as NBS for bromination) in specialized solvents like hexafluoroisopropanol (HFIP) can enable mild and highly regioselective halogenation of a wide range of arenes without the need for additional catalysts. organic-chemistry.orgnih.gov Such systems work by enhancing the reactivity of the halogenating agent while the solvent's unique properties, like low nucleophilicity, minimize side reactions. organic-chemistry.org

StrategyReagent/SolventKey Feature
Electrophilic BrominationBr₂ in CH₂Cl₂Standard bromination of an activated ring like phenol. chemicalbook.com
Selective HalogenationN-Bromosuccinimide (NBS) in HFIPHigh regioselectivity under mild, catalyst-free conditions. organic-chemistry.orgnih.gov
Directed HalogenationOrtho-lithiation followed by Br₂Precise placement of bromine guided by a directing group.

Ortho-Hydroxylation Synthetic Pathways

Introducing the hydroxyl group at the C2 position, ortho to the nitrile and bromine, can be accomplished via several advanced synthetic routes.

From an Aniline (B41778) Precursor: A common route involves the diazotization of an ortho-anisidine (o-methoxyaniline) derivative, followed by hydrolysis of the diazonium salt to yield the phenol. The methyl ether acts as a protecting group for the hydroxyl functionality and can be cleaved in a later step.

Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring (e.g., a protected amine or amide), the ortho position can be selectively deprotonated with a strong base like an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen or a peroxide) to install the hydroxyl group.

Palladium-Catalyzed C-H Hydroxylation: Recent advances in C-H activation have enabled the direct hydroxylation of aromatic C-H bonds. Palladium-catalyzed methods, often using a transient directing group, have been developed for the ortho C-H hydroxylation of substrates like benzaldehydes. figshare.comnih.gov This strategy could theoretically be adapted to a suitably functionalized benzonitrile (B105546) intermediate, offering a modern and efficient route to the desired ortho-hydroxylated product. figshare.comnih.gov

Precursor Synthesis Pathways and Optimizations

Preparation of Halogenated Phenol Precursors (e.g., 4-Bromo-2-fluorophenol derivatives)

4-Bromo-2-fluorophenol is a versatile building block for pharmaceuticals and other complex molecules. guidechem.comnbinno.comchemimpex.com Its synthesis typically begins with a commercially available fluorophenol.

A widely used method involves the direct bromination of 2-fluorophenol. chemicalbook.com The fluorine atom at the C2 position and the hydroxyl group at C1 direct the incoming electrophile (bromine) primarily to the C4 position. The reaction is often carried out under mild conditions to prevent over-bromination.

A representative procedure involves dissolving 2-fluorophenol in a chlorinated solvent like methylene (B1212753) chloride, cooling the solution, and adding bromine. chemicalbook.com The reaction is typically stirred for a few hours at low temperature and then at room temperature to ensure completion. chemicalbook.com An aqueous workup with a reducing agent like sodium bisulfite is used to quench excess bromine. chemicalbook.com The desired 4-bromo-2-fluorophenol can then be isolated in high yield after purification. chemicalbook.com

Table of Synthetic Conditions for 4-Bromo-2-fluorophenol

Starting Material Reagent Solvent Temperature Yield Reference
2-Fluorophenol Bromine (Br₂) Methylene Chloride 3°C to RT 90% chemicalbook.com
3-Fluorophenol Bromine (Br₂) Chloroform Not specified 61% google.com

Note: The third entry describes a subsequent reaction of a related isomer, not its primary synthesis.

Synthesis of Fluorinated Benzonitrile Intermediates (e.g., 2-fluoro-5-bromobenzonitrile analogs)

Fluorinated benzonitrile intermediates, such as 2-fluoro-5-bromobenzonitrile, are valuable precursors. The presence of two different halogens allows for selective, orthogonal functionalization. ossila.com The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions. ossila.com

One patented synthetic method for 5-bromo-2-fluorobenzonitrile (B68940) starts from o-fluoro-benzoyl chloride. google.com The synthesis proceeds through the following key steps:

Amidation: o-Fluoro-benzoyl chloride is reacted with ammonia (B1221849) water to produce o-fluorobenzamide. google.com

Dehydration: The resulting amide is then dehydrated to form o-fluorobenzonitrile using a reagent such as thionyl chloride or phosphorus oxychloride. google.com

Bromination: The final step is the regioselective bromination of o-fluorobenzonitrile. The fluorine atom and the meta-directing nitrile group guide the bromine to the C5 position. This is achieved using a brominating agent like dibromohydantoin in concentrated sulfuric acid. google.com

This multi-step process provides the desired halogenated benzonitrile intermediate, which can be used in subsequent reactions to build more complex molecular architectures. google.comsigmaaldrich.com

Summary of Synthesis for 5-Bromo-2-fluorobenzonitrile

Step Precursor Reagents Product Reference
1 o-Fluoro-benzoyl chloride Ammonia water o-Fluorobenzamide google.com
2 o-Fluorobenzamide Thionyl chloride o-Fluorobenzonitrile google.com

Development of Substituted Anilines as Synthetic Precursors

The use of substituted anilines as foundational precursors represents a versatile approach to constructing the this compound scaffold. This strategy often leverages the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry that converts an aryl amine into a diazonium salt, which can then be displaced by a variety of nucleophiles, including cyanide. wikipedia.orglscollege.ac.inbyjus.com

A hypothetical pathway starting from a suitably substituted aniline, such as 3-bromo-4-fluoro-2-aminophenol, would involve the following key steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. wikipedia.orglscollege.ac.in This step proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a nitrile (-CN) group, with the loss of nitrogen gas. byjus.com

This method's primary advantage is its ability to introduce the nitrile group with high regioselectivity, dictated by the initial position of the amine. While classic Sandmeyer reactions can sometimes require stoichiometric amounts of copper salts and produce side products, modern variations have improved the efficiency and scope of this transformation. nih.gov

Direct Synthesis Approaches to the Benzonitrile Core

Direct synthesis strategies focus on building the functional groups onto a pre-existing benzene (B151609) or phenolic ring through a series of targeted reactions.

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of the bromine atom onto the benzonitrile core is typically achieved through electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring—namely the hydroxyl (-OH), fluoro (-F), and nitrile (-CN) groups.

The hydroxyl and fluoro groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. In a precursor such as 4-fluoro-2-hydroxybenzonitrile (B176574), the powerful activating and directing influence of the hydroxyl group dominates. It strongly directs incoming electrophiles to its ortho and para positions. Since the para position is occupied by the fluorine atom, the bromination is directed to the ortho position (position 3), yielding the desired product. nih.govchemistryviews.orgresearchgate.net Various brominating agents can be employed, including N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.gov

SubstituentActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-F (Fluoro)Deactivating (Inductive), Activating (Resonance)Ortho, Para
-CN (Nitrile)Strongly DeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen or Hydroxyl Introduction

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for introducing the hydroxyl group or modifying the halogen pattern on the aromatic ring. This reaction is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro (-NO₂) or nitrile (-CN) group, positioned ortho or para to a good leaving group (like a halogen). libretexts.org

A potential synthetic route could involve a precursor like 1,4-difluoro-2-nitrobenzene. The nitro group strongly activates the fluorine atoms towards nucleophilic attack. Reaction with a hydroxide (B78521) source (e.g., NaOH or KOH) could displace one of the fluorine atoms to introduce the hydroxyl group. nih.gov The regioselectivity would favor substitution at the position para to the nitro group. Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type bromination or another halogenation method, could then be used to complete the synthesis. The fluorine atom's high electronegativity makes it an excellent leaving group in SNAr reactions, particularly when activated. libretexts.org

Cyanation Reactions of Phenolic Derivatives for Nitrile Group Formation (e.g., Lewis acid-promoted cyanation)

The formation of the nitrile group can be accomplished by the direct cyanation of a phenolic precursor. Modern methods have been developed that avoid the harsh conditions of older techniques. One such advanced method is the Lewis acid-promoted electrophilic cyanation of phenols. rsc.org

In this approach, a precursor such as 3-bromo-4-fluorophenol (B1273239) can be treated with a cyanating agent, for instance, methylthiocyanate (MeSCN), in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). rsc.orgresearchgate.net The Lewis acid activates the cyanating agent, facilitating an electrophilic attack on the electron-rich phenol ring. The strong activating effect of the hydroxyl group directs the cyanation to the ortho position, leading to the formation of the 2-hydroxybenzonitrile (B42573) structure. This method offers high regioselectivity and efficiency under relatively mild conditions. rsc.org

Catalytic Methodologies in Complex Benzonitrile Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient and selective synthesis of complex aromatic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization (e.g., CuCN for cyanation)

Transition metal-catalyzed reactions provide powerful tools for introducing the cyano group onto an aryl halide. The Rosenmund-von Braun reaction is a classic and effective method that utilizes copper(I) cyanide (CuCN) to convert an aryl halide into an aryl nitrile. organic-chemistry.org This reaction is typically performed in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. organic-chemistry.orggoogle.com For instance, a precursor like 2,6-dibromo-4-fluorophenol could be selectively cyanated at one of the bromine positions using CuCN to yield the target molecule. A closely related synthesis involves reacting 4-bromo-2-fluorophenol with CuCN to produce 3-fluoro-4-hydroxybenzonitrile, demonstrating the viability of this approach. The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the nitrile. organic-chemistry.org

More contemporary approaches often employ palladium catalysts, which can offer milder reaction conditions and broader functional group tolerance. researchgate.netacs.orgnih.gov Palladium-catalyzed cyanation can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than simple alkali metal cyanides. nih.gov These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (cyanide transfer), and reductive elimination. researchgate.net

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Rosenmund-von BraunCuCN (stoichiometric)High temperature (150-200°C), polar solvent (e.g., NMP)Effective for aryl bromides/iodidesHarsh conditions, difficult purification, stoichiometric copper waste
Palladium-Catalyzed CyanationPd(0) catalyst, LigandMilder temperatures (rt - 120°C), various cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆])High efficiency, broad scope, milder conditions, catalytic metal useCatalyst sensitivity, potential ligand cost

Directed Ortho-Metallation (DoM) Strategies for Regiocontrol

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org For a hypothetical synthesis of this compound, the hydroxyl group would serve as the primary DMG.

In a potential synthetic pathway, the hydroxyl group of a 4-fluoro-2-hydroxybenzonitrile precursor would first be protected to prevent its reaction with the organolithium base. A suitable protecting group would be one that is robust enough to withstand the basic conditions of DoM but can be removed without affecting other functional groups on the molecule. The protected hydroxyl group would then direct the lithiation to the C3 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired position with high regioselectivity.

The efficiency of DoM is influenced by several factors, including the choice of the organolithium base, the solvent, and the temperature. The hierarchy of directing group ability is also a critical consideration when multiple potential DMGs are present on the aromatic ring. uwindsor.ca

Application of Lewis Acid Catalysis in Functional Group Transformations

Lewis acid catalysis plays a crucial role in a variety of organic transformations, including the activation of electrophiles and the promotion of bond formation. mdpi.comyoutube.com In the context of synthesizing this compound, Lewis acids could be employed in several key steps. For instance, in a Friedel-Crafts type acylation or alkylation to build the benzonitrile framework, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) would be essential to activate the acylating or alkylating agent.

Furthermore, Lewis acids can catalyze the introduction of the nitrile group. While not a direct transformation of a pre-existing functional group on the target molecule, the synthesis of the benzonitrile moiety itself can be facilitated by Lewis acids. For example, the conversion of an aldehyde to a nitrile often involves the formation of an oxime intermediate followed by dehydration, a step that can be catalyzed by various Lewis acids. epo.org In the synthesis of halogenated benzonitriles, Lewis acids can also influence the regioselectivity of halogenation reactions by coordinating with existing functional groups and directing the incoming electrophile.

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions is paramount for developing efficient, scalable, and sustainable synthetic processes. For a multi-substituted aromatic compound like this compound, careful control over various reaction parameters would be necessary to maximize yield and purity while minimizing side-product formation.

Solvent Effects on Reaction Yield, Regioselectivity, and Conversion

The choice of solvent can have a profound impact on a chemical reaction. Solvents can influence the solubility of reactants, the stability of intermediates, and the activation energy of reaction pathways. For instance, in a nucleophilic aromatic substitution reaction to introduce the nitrile group, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react. google.com

The regioselectivity of bromination can also be highly dependent on the solvent. Halogenated solvents might be employed to promote specific intermolecular interactions that favor the desired isomer. google.com The conversion rate of a reaction is also tied to the solvent, as it can affect the reaction kinetics. Optimization studies would involve screening a range of solvents with varying polarities and coordinating abilities to identify the optimal medium for each synthetic step.

Temperature and Pressure Control for Reaction Efficiency

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts. For exothermic reactions, careful temperature control is necessary to prevent runaway reactions. In the synthesis of a polysubstituted aromatic compound, each step would have an optimal temperature range to ensure high conversion and selectivity. For example, DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to maintain the stability of the organolithium intermediates. uwindsor.ca

Pressure can also be a valuable tool for process intensification, particularly for reactions involving gaseous reagents or where a shift in equilibrium is desired. While less common for the types of reactions likely involved in the synthesis of this compound, it could be a factor in large-scale production processes.

Investigation of Novel Reagents and Additives for Enhanced Selectivity

The development of new reagents and additives is a continuous effort in organic synthesis to improve reaction outcomes. For the synthesis of this compound, novel brominating agents could be investigated to enhance regioselectivity. The use of additives, such as phase-transfer catalysts, could improve the efficiency of reactions involving multiple phases.

In the context of DoM, additives like tetramethylethylenediamine (TMEDA) can chelate with the lithium cation, breaking up organolithium aggregates and increasing the reactivity of the base. baranlab.org For catalytic processes, the development of more active and selective catalysts is a key area of research. For instance, in a potential cross-coupling reaction to form one of the carbon-substituent bonds, the choice of ligand for the metal catalyst would be crucial for achieving high yield and selectivity.

Investigating Reaction Chemistry and Derivatization of 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Reactivity at Halogen Sites: Substitution and Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of 3-Bromo-4-fluoro-2-hydroxybenzonitrile, imparts distinct reactivity profiles that can be selectively exploited. The bromine atom, being larger and more polarizable, is generally more susceptible to oxidative addition in cross-coupling reactions and to halogen-metal exchange. Conversely, the fluorine atom, being more electronegative and forming a stronger bond with carbon, is typically less reactive under these conditions but can be a target for nucleophilic aromatic substitution, especially given the activating effect of the ortho-hydroxyl and para-nitrile groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov For this compound, these reactions are anticipated to occur selectively at the C-Br bond, leveraging the higher reactivity of aryl bromides compared to aryl fluorides in the key oxidative addition step of the catalytic cycle. researchgate.net

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for synthesizing biaryl compounds. nih.govmdpi.com The reaction of this compound with an arylboronic acid would be expected to yield a substituted 4-fluoro-2-hydroxybiphenyl-3-carbonitrile derivative. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent are critical for achieving high yields. organic-chemistry.org

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.org This reaction is a direct method for the synthesis of arylalkynes. The coupling of this compound with an alkyne would result in the formation of a 4-fluoro-2-hydroxy-3-(alkynyl)benzonitrile. The reaction conditions are generally mild, making it compatible with a variety of functional groups. nih.gov

The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. mdpi.comwikipedia.org This reaction would enable the introduction of a vinyl group at the 3-position of the benzonitrile (B105546) ring, leading to the formation of 3-alkenyl-4-fluoro-2-hydroxybenzonitrile derivatives. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerExpected Product TypeTypical Catalyst System
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)BiarylPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)ArylalkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)
HeckAlkene (CH₂=CHR)Substituted AlkenePd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)

Nucleophilic Displacement of Bromine and Fluorine Atoms

While palladium-catalyzed reactions favor the bromine site, nucleophilic aromatic substitution (SNAr) offers a potential route for displacing either halogen, depending on the reaction conditions and the nucleophile. The benzene (B151609) ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. Generally, fluorine is a better leaving group than bromine in SNAr reactions when it is positioned ortho or para to a strong electron-withdrawing group. However, the specific substitution pattern and steric hindrance can influence the outcome. Research on similar structures, such as 2-bromo-2-phenoxyacetonitrile, demonstrates the feasibility of nucleophilic fluorine substitution. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu For this compound, the exchange is expected to occur preferentially at the bromine atom due to the established reactivity trend of I > Br > Cl in this reaction. princeton.edu

This transformation would generate a lithiated intermediate, 3-lithio-4-fluoro-2-hydroxybenzonitrile. This potent nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the 3-position. The presence of the acidic hydroxyl group would likely necessitate the use of excess organolithium reagent to first deprotonate the phenol (B47542) before the halogen-metal exchange occurs. A combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on substrates with acidic protons. mdpi.com

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. libretexts.org This transformation can be achieved under either acidic or alkaline conditions by heating the nitrile with an aqueous solution of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). libretexts.orggoogle.com

Under acidic conditions, the hydrolysis of this compound would yield 3-bromo-4-fluoro-2-hydroxybenzoic acid. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. lumenlearning.comyoutube.com Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate amide, 3-bromo-4-fluoro-2-hydroxybenzamide.

Alkaline hydrolysis first produces the carboxylate salt, which upon acidification, yields the final carboxylic acid. libretexts.org Enzymatic hydrolysis also presents a mild and selective alternative for converting nitriles to amides or carboxylic acids. chimia.ch

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.org A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.comyoutube.com This would convert this compound into (3-bromo-4-fluoro-2-hydroxyphenyl)methanamine.

Other reagents, such as diisopropylaminoborane, can also be employed for the reduction of a wide variety of aromatic nitriles to their corresponding primary amines. nih.gov Catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, platinum oxide) is another established method for this transformation. The choice of reducing agent is critical to ensure chemoselectivity and avoid the reduction of other functional groups present in the molecule. For instance, certain catalytic systems using cobalt chloride and sodium borohydride (B1222165) have been developed for the selective reduction of nitriles. google.comwipo.int

Table 2: Summary of Nitrile Group Transformations
TransformationReagentsProduct Functional GroupProduct Name
Acid HydrolysisH₃O⁺, HeatCarboxylic Acid3-Bromo-4-fluoro-2-hydroxybenzoic acid
Partial HydrolysisControlled H₃O⁺ or H₂O₂/BaseAmide3-Bromo-4-fluoro-2-hydroxybenzamide
Reduction1. LiAlH₄, 2. H₂OPrimary Amine(3-Bromo-4-fluoro-2-hydroxyphenyl)methanamine

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazole formation)

The nitrile functional group is a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles. The formation of a tetrazole ring from a nitrile is typically achieved via a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between the nitrile and an azide (B81097) source. nih.govresearchgate.net This reaction is a powerful tool in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.gov

For this compound, the electron-withdrawing nature of the aromatic ring, enhanced by the fluoro and bromo substituents, can facilitate the cycloaddition by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide. nih.gov The reaction is commonly performed using reagents like sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, or with organometallic reagents like trimethyltin (B158744) azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org

Table 1: General Conditions for Tetrazole Formation from Nitriles

Azide Source Catalyst/Additive Solvent Temperature
Sodium Azide (NaN₃) Zinc Chloride (ZnCl₂) N,N-Dimethylformamide (DMF) 120-150 °C
Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) N,N-Dimethylformamide (DMF) 100-130 °C

The resulting product would be 5-(3-bromo-4-fluoro-2-hydroxyphenyl)-1H-tetrazole, a compound with potential applications in pharmaceutical development due to the introduction of the metabolically stable, acidic tetrazole ring.

Reactivity of the Hydroxyl Moiety

The phenolic hydroxyl group is a key site for derivatization, primarily through reactions involving the oxygen atom. Its moderate acidity allows it to be readily deprotonated to form a phenoxide, a potent nucleophile that can react with various electrophiles.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations of phenols. O-alkylation introduces an alkyl group onto the hydroxyl oxygen, while O-acylation introduces an acyl group. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

For a closely related compound, 3-bromo-4-hydroxybenzonitrile (B56826), O-alkylation has been successfully demonstrated. researchgate.net The reaction of 3-bromo-4-hydroxybenzonitrile with 1-bromo-2-methylpropane (B43306) in the presence of potassium carbonate as a base yields the corresponding ether, 3-bromo-4-isobutoxybenzonitrile. researchgate.net This serves as a strong precedent for the expected reactivity of this compound. Similarly, O-acylation can be achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Formation of Ethers and Esters

The products of O-alkylation and O-acylation are ethers and esters, respectively. The formation of these derivatives significantly alters the parent molecule's physical and chemical properties, such as lipophilicity, solubility, and metabolic stability.

Table 2: Representative Etherification Reaction of a Substituted Hydroxybenzonitrile

Reactant Reagent Base Solvent Product

Applying this to this compound, reaction with an alkyl halide (R-X) would yield a 2-alkoxy ether, while reaction with an acyl chloride (R-COCl) would produce a 2-acyloxy ester. These derivatizations are crucial for modifying the compound's biological activity and pharmacokinetic profile in drug discovery contexts.

Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Influence on Reactivity

The spatial arrangement of the hydroxyl, bromo, and nitrile groups in ortho-substituted hydroxybenzonitriles allows for significant hydrogen bonding. Crystallographic studies of the isomer 3-bromo-2-hydroxybenzonitrile (B84773) reveal the presence of both intramolecular and intermolecular hydrogen bonds. nih.govmit.eduresearchgate.net

An intramolecular O-H···Br hydrogen bond can form between the hydroxyl proton and the adjacent bromine atom. mit.edu This interaction can decrease the acidity of the hydroxyl proton and reduce its availability for intermolecular reactions, potentially requiring stronger basic conditions for deprotonation.

Furthermore, intermolecular O-H···N hydrogen bonding occurs, where the hydroxyl group of one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule. nih.govmit.edu This leads to the formation of one-dimensional helical chains in the crystal lattice. nih.govresearchgate.net These strong intermolecular forces can influence the compound's melting point, solubility, and crystal packing. The presence of the fluorine atom in this compound would likely modulate the strength of these interactions through its inductive effects.

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity in further chemical transformations, such as electrophilic aromatic substitution, is dictated by the combined electronic effects of the substituents on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluoro and bromo groups are deactivating yet also ortho-, para-directing. Conversely, the nitrile group is a strongly deactivating, meta-directing group.

The outcome of an electrophilic attack on the aromatic ring of this compound would depend on the reaction conditions and the nature of the electrophile. The position C5 is activated by the ortho-hydroxyl group and the para-fluoro group, while being deactivated by the meta-bromo and meta-nitrile groups. The position C6 is strongly activated by the para-hydroxyl group. The directing effects are summarized below.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-OH C2 Activating Ortho, Para (to C3, C5, C6)
-Br C3 Deactivating Ortho, Para (to C2, C4, C6)
-F C4 Deactivating Ortho, Para (to C3, C5)

Given these competing influences, predicting the exact regiochemical outcome can be complex, and mixtures of products are possible. Stereochemical control is generally not a factor in reactions involving the aromatic ring itself unless a new chiral center is introduced in a substituent.

Exploration of Novel Reaction Pathways and Mechanisms

The functional handles on this compound open avenues for more advanced and novel synthetic routes.

Cross-Coupling Reactions: The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the C3 position. This would allow for the synthesis of a diverse library of biaryl compounds, substituted alkenes, or aniline (B41778) derivatives, greatly expanding the structural complexity available from this starting material. For instance, a palladium-catalyzed Suzuki coupling with a boronic acid could replace the bromine atom with a new aryl or alkyl group.

Nitrile Group Transformations: Beyond cycloaddition, the nitrile group can undergo a variety of other transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-bromo-4-fluoro-2-hydroxybenzoic acid) or an amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride or catalytic hydrogenation to yield a primary amine (aminomethyl group), providing a site for further functionalization.

These pathways highlight the potential of this compound as a versatile building block for constructing more complex molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search for detailed experimental spectroscopic data for the chemical compound this compound has been conducted. Unfortunately, specific research findings and data required to populate the requested article sections on its advanced spectroscopic characterization and structural elucidation are not publicly available at this time.

The inquiry sought to provide an in-depth analysis based on the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR, as well as two-dimensional techniques such as COSY, HSQC, and HMBC.

Vibrational Spectroscopy: Encompassing Infrared (IR) and Raman analysis of the nitrile (C≡N) and hydroxyl (O-H) functional groups.

While general principles of these spectroscopic methods are well-documented, and data for structurally related but distinct molecules—such as 3-bromo-4-hydroxybenzonitrile and 3-bromo-2-hydroxybenzonitrile—are accessible, the specific spectral data, including chemical shifts, coupling constants, and vibrational frequencies for this compound, could not be located in scientific literature and chemical databases.

The generation of a scientifically accurate and detailed article as per the provided outline is contingent on the availability of this primary experimental data. Without access to published research detailing the synthesis and spectroscopic characterization of this compound, it is not possible to create the requested content.

Further research and publication in the field of synthetic and analytical chemistry will be necessary for such a detailed analysis to become possible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Aromatic Ring Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and characterizing the vibrational modes of the molecule. For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, the spectra would be dominated by vibrations originating from the substituted benzene (B151609) ring and its functional groups.

The aromatic ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1400 cm⁻¹ range, which are sensitive to the substitution pattern.

The substituents introduce their own distinct vibrational signatures. The nitrile group (C≡N) stretching vibration is a strong, sharp band typically found around 2230-2220 cm⁻¹. The phenolic O-H stretch would appear as a broad band in the 3600-3200 cm⁻¹ region, with its position and shape influenced by hydrogen bonding. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1300-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchPhenolic -OH3600 - 3200 (Broad)
C-H StretchAromatic3100 - 3000
C≡N StretchNitrile2230 - 2220 (Sharp)
C=C StretchAromatic Ring1600 - 1400
C-F StretchFluoro1300 - 1000
C-Br StretchBromo700 - 500

Conformational Studies via Vibrational Signatures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C-O single bond could lead to different conformers, primarily defined by the orientation of the phenolic hydrogen atom relative to the adjacent bromo and nitrile groups.

These different conformers would have subtle differences in their vibrational spectra. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom would cause a shift in the O-H stretching frequency to a lower wavenumber and change the band's shape. Theoretical calculations combined with experimental vibrational spectra can help identify the most stable conformer in the gas phase or in solution. nobelprize.org While specific conformational studies on this molecule are not available, analysis of related structures suggests that intramolecular interactions play a significant role in determining the preferred geometry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. thermofisher.comnih.gov For this compound, with the molecular formula C₇H₃BrFNO, the theoretical monoisotopic mass can be calculated with high precision. This exact mass allows for unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass:

Molecular Formula: C₇H₃BrFNO

Monoisotopic Mass: 214.9382 Da

HRMS is crucial for confirming the identity of a synthesized compound or identifying it in a complex mixture.

Detailed Analysis of Fragmentation Patterns for Structural Insights

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to deduce the molecule's structure. wikipedia.org

For this compound, several fragmentation pathways can be predicted based on its functional groups:

Loss of CO: Phenols are known to undergo fragmentation by losing a molecule of carbon monoxide (CO), which would result in a fragment ion with a mass loss of 28 Da. docbrown.infolibretexts.org

Loss of Halogens: Cleavage of the C-Br or C-F bond can occur, leading to the loss of a bromine (·Br) or fluorine (·F) radical. Due to the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), ions containing bromine will appear as a pair of peaks (M+ and M+2) of nearly equal intensity. libretexts.org

Loss of HCN: Aromatic nitriles can fragment through the loss of hydrogen cyanide (HCN), resulting in a mass loss of 27 Da. miamioh.edu

Cleavage of the Benzene Ring: Further fragmentation can lead to the cleavage of the aromatic ring, producing smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion (Loss)m/z (for ⁷⁹Br)Description
[M]⁺215Molecular Ion
[M-H]⁺214Loss of a hydrogen atom
[M-CO]⁺187Loss of carbon monoxide from the phenol (B47542) group
[M-HCN]⁺188Loss of hydrogen cyanide
[M-Br]⁺136Loss of a bromine radical

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The resulting measurement, the collision cross section (CCS), provides information about the three-dimensional structure of an ion. nih.gov

For novel or uncharacterized molecules like this compound, experimental CCS values are often unavailable. In such cases, computational methods and machine learning models are used to predict CCS values. nih.govacs.org These predictions are based on the molecule's 3D structure and can help to differentiate between isomers or conformers by comparing predicted values with experimental data from unknown analytes. This analysis provides valuable insight into the molecule's gas-phase conformation.

X-ray Crystallography and Solid-State Structural Analysis

While direct X-ray crystallographic data for this compound is not publicly available, a detailed analysis of its close isomer, 3-bromo-2-hydroxybenzonitrile (B84773), provides significant insight into the potential solid-state structure. nih.govmit.edu

The crystal structure of 3-bromo-2-hydroxybenzonitrile reveals that the molecules pack in the solid state through a network of intermolecular interactions. nih.govresearchgate.net A key interaction is the hydrogen bonding between the phenolic hydroxyl group (O-H) of one molecule and the nitrogen atom of the nitrile group (C≡N) of a neighboring molecule. nih.gov This O-H···N hydrogen bonding links the molecules into one-dimensional spiral chains. nih.govmit.edu

Within these chains, the aromatic rings interact via offset face-to-face π-stacking. nih.gov The structure also exhibits disorder, where the bromine and nitrile substituents are interchanged in some positions within the crystal lattice. nih.govmit.edu

Table 3: Crystallographic Data for the Isomer 3-Bromo-2-hydroxybenzonitrile nih.govresearchgate.net

ParameterValue
Chemical FormulaC₇H₄BrNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)
Z4
Key InteractionsO-H···N Hydrogen Bonding, π-stacking

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

A definitive molecular structure of 3-bromo-2-hydroxybenzonitrile was determined by single-crystal X-ray diffraction. nih.govmit.eduresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. mit.eduresearchgate.net A notable feature of its crystal structure is a partial molecular packing disorder. This disorder arises from a 180° rotation of the molecule about the C—O bond of the phenol group, resulting in a positional interchange between the bromine and nitrile substituents. nih.govmit.eduresearchgate.net

The crystal data and key refinement details for 3-bromo-2-hydroxybenzonitrile are summarized in the table below.

ParameterValue
Chemical FormulaC₇H₄BrNO
Molecular Weight198.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)
Z4
Temperature (K)125
RadiationMo Kα (λ = 0.71073 Å)
R-factor [F² > 2σ(F²)]0.020
wR(F²)0.049
Goodness-of-fit (S)1.08

Table generated from data presented in Dickinson et al. (2015). nih.govmit.eduresearchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

There is currently no publicly available information from powder X-ray diffraction studies for this compound. Such analysis would be necessary to investigate the existence of different polymorphic forms or to characterize the crystalline phase of bulk samples.

Investigation of Intermolecular Interactions in the Solid State

In the solid state of 3-bromo-2-hydroxybenzonitrile , intermolecular forces play a significant role in the molecular packing. nih.govmit.eduresearchgate.net The crystal structure is stabilized by a combination of hydrogen bonding and π-stacking interactions. nih.govmit.eduresearchgate.net

Hydrogen Bonding: An intramolecular O—H⋯Br contact is observed. nih.govmit.edu Furthermore, intermolecular O—H⋯Br and O—H⋯N(nitrile) hydrogen bonds are present, which are disordered due to the positional disorder of the bromine and nitrile groups. nih.govmit.edu These hydrogen bonds link the molecules into a one-dimensional spiral chain that extends parallel to the b-axis. nih.govmit.eduresearchgate.net

π-Stacking Interactions: Within the spiral chains formed by hydrogen bonding, the molecules also engage in offset face-to-face π-stacking interactions. nih.govmit.eduresearchgate.net These interactions are characterized by a centroid-to-centroid distance of 3.8488 (2) Å and a plane-to-centroid distance of 3.487 (1) Å. nih.govmit.edu

The presence of a fluorine atom in this compound would be expected to influence these intermolecular interactions, potentially introducing C—H⋯F or halogen bonding involving the fluorine atom, and altering the parameters of the hydrogen bonding and π-stacking observed in the non-fluorinated analogue. However, without experimental data, these effects remain speculative.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 3-Bromo-4-fluoro-2-hydroxybenzonitrile. These methods allow for the detailed exploration of its electronic landscape and energetic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. The widely used B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with Pople-style basis sets such as 6-311++G(d,p) to provide reliable geometric parameters and electronic properties.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For substituted benzonitriles, the nature and position of substituents significantly influence these orbital energies. The electron-withdrawing properties of the bromine, fluorine, and nitrile groups, combined with the electron-donating nature of the hydroxyl group, create a complex electronic environment in this compound.

Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.089-2.42
HOMO-LUMO Gap0.1694.60

Note: The values presented are illustrative and representative of typical results obtained for similar halogenated phenols from DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide more precise energy and structural predictions. While computationally more intensive than DFT, these methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important. For halogenated molecules, where interactions involving lone pairs and diffuse electron clouds are significant, high-level ab initio calculations can offer deeper insights into the subtle energetic differences between conformations.

Selection and Evaluation of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, particularly the lone pairs and potential for weak interactions.

The selection of an appropriate exchange-correlation functional is equally critical. While B3LYP is a popular and versatile choice, other functionals may be more suitable for specific properties. For instance, functionals from the M06 suite are often recommended for studies involving non-covalent interactions. The evaluation process typically involves comparing calculated results with available experimental data for related molecules or with results from higher-level ab initio calculations to ensure the chosen computational protocol is reliable for the system under investigation.

Molecular Conformation and Dynamics Studies

The flexibility of the hydroxyl group in this compound allows for different spatial orientations, leading to various conformers with distinct stabilities and properties. Understanding the conformational landscape and the dynamics of interconversion is key to a comprehensive molecular description.

Exploration of Conformational Energy Landscapes and Stability

The conformational energy landscape of this compound is primarily defined by the rotation of the hydroxyl group around the C-O bond. A potential energy surface (PES) scan, where the energy of the molecule is calculated at fixed increments of the H-O-C-C dihedral angle while allowing all other geometric parameters to relax, is a standard computational technique to explore this landscape.

Such scans typically reveal two main planar conformers: a syn conformer, where the hydroxyl proton is oriented towards the bromine atom, and an anti conformer, where it is directed away. The relative energies of these conformers and the energy barriers separating them determine their relative populations at a given temperature. For the closely related molecule, 3-bromo-2-hydroxybenzonitrile (B84773), crystal structure analysis has revealed a partial molecular packing disorder arising from a 180° rotation about the C-O bond, indicating that different rotational conformations are accessible.

Table 2: Representative Conformational Analysis of this compound

ConformerH-O-C-C Dihedral AngleRelative Energy (kcal/mol)Key Intramolecular Interaction
Syn~0°0.00O-H···Br
Transition State~90°4.5 - 6.0-
Anti~180°2.5 - 4.0-

Note: The energy values are illustrative, based on typical computational results for ortho-halogenated phenols, and represent the energy difference relative to the most stable conformer.

Analysis of Rotational Isomerism and Intramolecular Interactions

The relative stability of the rotational isomers (rotamers) is governed by a delicate balance of steric and electronic effects, including intramolecular interactions. In the syn conformation of this compound, a key stabilizing factor is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom (O-H···Br). While bromine is a weak hydrogen bond acceptor, this interaction can still provide a significant stabilizing contribution.

Computational methods can quantify the strength of such interactions. For instance, the energy difference between the stable syn conformer and the anti conformer, where this hydrogen bond is absent, provides an estimate of the interaction's strength. Further analysis using techniques like Natural Bond Orbital (NBO) theory can reveal details about the donor-acceptor character of the intramolecular interaction, such as the charge transfer from the bromine lone pair to the antibonding orbital of the O-H bond. Experimental evidence from the crystal structure of 3-bromo-2-hydroxybenzonitrile confirms the presence of an intramolecular O-H···Br contact, supporting the computational prediction of a stable, hydrogen-bonded conformer. The presence of the fluorine atom at the para position is expected to modulate the acidity of the hydroxyl proton and the electronic character of the benzene (B151609) ring, thereby influencing the strength of this intramolecular hydrogen bond.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its conformational dynamics, structural stability, and interactions with surrounding solvent molecules.

Studies on related molecules like benzonitrile (B105546) have utilized MD simulations to understand local structure and reorientation dynamics in a liquid state. stanford.edunih.gov These simulations reveal how intermolecular forces, such as those stemming from the polar nitrile group and halogen atoms, dictate the molecule's behavior. stanford.edu For this compound, MD simulations could elucidate:

Conformational Flexibility: Analyzing the rotational freedom around the C-O bond of the hydroxyl group and how intramolecular hydrogen bonding might influence the preferred orientation of the molecule.

Solvent Effects: Simulating the molecule in various solvents (polar and non-polar) would reveal the nature and strength of solute-solvent interactions. This is crucial for understanding its behavior in different chemical environments, as solvent polarity can significantly influence reaction mechanisms and spectroscopic properties. researchgate.net For instance, simulations could model the hydrogen-bonding network between the hydroxyl group and protic solvents or the dipole-dipole interactions with aprotic solvents.

Structural Stability: MD can assess how temperature and pressure affect the molecule's structural integrity and intermolecular arrangements, such as π-stacking, which is common in aromatic systems. acs.org

Spectroscopic Property Prediction and Correlation

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules. longdom.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. ruc.dk By simulating the ¹H and ¹³C NMR spectra of this compound, one could predict the chemical shifts for each unique proton and carbon atom. These predictions are then compared with experimental data for validation. youtube.comnih.gov Discrepancies between computed and experimental values can often be rationalized by considering solvent effects and molecular dynamics.

IR Spectra: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For this compound, this would involve calculating the frequencies associated with key functional groups, such as the O-H stretch, the C≡N stretch of the nitrile group, and various C-Br, C-F, and aromatic C-H and C-C vibrations. orientjchem.org Comparing the simulated IR spectrum with experimental data helps in the precise assignment of vibrational modes. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.govnih.gov This analysis predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, TD-DFT calculations would identify the π→π* transitions responsible for its UV absorbance and how the bromo, fluoro, and hydroxyl substituents influence these transitions. researchgate.net

To illustrate the comparative process, the table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups, similar to what would be done for this compound.

Vibrational ModeHypothetical Experimental Wavenumber (cm⁻¹)Hypothetical Calculated Wavenumber (cm⁻¹)Assignment
O-H Stretch34503465Stretching of the hydroxyl group
C≡N Stretch22302235Stretching of the nitrile group
Aromatic C=C Stretch15801588Benzene ring stretching
C-F Stretch12501255Stretching of the carbon-fluorine bond
C-Br Stretch670678Stretching of the carbon-bromine bond

Quantitative Structure-Spectra Relationship (QSSR) studies aim to develop mathematical models that correlate the structural features of molecules with their spectral properties. While specific QSSR studies for this compound are not available, the principles can be applied to a series of related benzonitrile or phenol (B47542) derivatives. nih.gov

In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related compounds would be calculated. These descriptors are then used to build a regression model that predicts a specific spectral property, such as the ¹³C NMR chemical shift of the nitrile carbon or the frequency of the O-H stretching vibration in the IR spectrum. For a molecule like this compound, QSSR could help quantify the combined electronic and steric effects of the bromo, fluoro, and hydroxyl substituents on its spectroscopic signatures.

Reactivity and Reaction Mechanism Predictions

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational chemistry provides tools to locate and characterize these transient structures. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile or hydroxyl group, TS analysis is essential.

Using methods like relaxed surface scans or more advanced algorithms, a guess for the TS geometry can be generated. youtube.com This structure is then optimized, and a frequency calculation is performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining reaction rates and feasibility.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org

For this compound, calculating the HOMO and LUMO provides a map of its chemical reactivity:

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. It indicates the most likely sites for electrophilic attack. researchgate.net In this molecule, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the lone pairs on the oxygen, bromine, and fluorine atoms.

LUMO: The LUMO represents the region most susceptible to accepting electrons. It indicates the most likely sites for nucleophilic attack. researchgate.net The LUMO is likely to be distributed over the aromatic ring, with significant contributions at the carbon atoms attached to the electronegative substituents and the nitrile group.

The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular OrbitalRole in ReactivityPredicted Location of High Density in this compound
HOMO (Highest Occupied Molecular Orbital)Electron-donating orbital; site of electrophilic attack.Aromatic ring, Oxygen, Bromine, and Fluorine atoms.
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting orbital; site of nucleophilic attack.Aromatic ring carbons, especially those bonded to electronegative atoms; Nitrile carbon.

By analyzing the spatial distribution and energies of these frontier orbitals, chemists can make informed predictions about how this compound will interact with other reagents, guiding synthetic efforts and mechanistic studies. youtube.com

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Regions

No published studies were identified that have performed an Electrostatic Potential Surface (ESP) analysis on this compound. This type of analysis is crucial for visualizing the charge distribution of a molecule and identifying regions that are susceptible to nucleophilic or electrophilic attack. The red-colored regions on an ESP map typically indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus attractive to electrophiles. Conversely, blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. While this is a common computational chemistry technique, the specific data for this compound is not available.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors

There is no evidence of this compound being included in any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. QSAR and QSPR models are developed to correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable in predicting the activity or properties of new compounds. The development of such models requires a dataset of related compounds with known activities or properties, from which various computational descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated. The absence of any such studies involving this compound means that no data tables of computational descriptors or correlation models are available for this compound.

Synthetic Utility and Role As a Chemical Intermediate

Strategic Building Block in Complex Organic Synthesis

3-Bromo-4-fluoro-2-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in complex organic synthesis. Its structure, featuring a hydroxyl group, a nitrile moiety, and two different halogen atoms (bromine and fluorine) on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. The specific arrangement of these functional groups allows for controlled, stepwise modifications, making it a valuable precursor in the synthesis of more complex molecules.

The utility of this compound is rooted in the distinct reactivity of each of its functional groups:

The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring.

The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or can participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The fluorine atom enhances the molecule's stability and can influence its electronic properties and biological activity, although it is generally less reactive than bromine in cross-coupling reactions.

This multi-functionality makes the compound a strategic intermediate, particularly in the construction of substituted aromatic and heterocyclic systems.

Precursor for the Synthesis of Advanced Pharmaceutical Intermediates

The substituted benzonitrile (B105546) framework is a common feature in many biologically active compounds. This compound serves as a key starting material for creating advanced intermediates used in drug discovery and development. Its structural motifs are found in compounds targeted for various therapeutic areas. For instance, related structures like 3-bromo-4-fluorobenzaldehyde are known intermediates for pharmaceuticals and pesticides. google.comgoogle.com The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.

Research has shown that hydroxybenzonitrile derivatives are valuable in the development of novel therapeutic agents. For example, compounds within this class have been investigated for potential antimicrobial properties. The synthesis of complex pharmaceutical ingredients often involves multi-step processes where this compound can be used to introduce a specific, highly functionalized aromatic ring into the final molecule.

Intermediate for the Development of Agrochemicals and Specialty Chemicals

In the agrochemical industry, fluorinated and brominated aromatic compounds are crucial for the development of modern herbicides, insecticides, and fungicides. The unique combination of functional groups in this compound makes it an attractive intermediate for creating new crop protection agents. For example, related benzonitrile structures are precursors to active ingredients in various agrochemicals. cymitquimica.com The market for compounds like 3-Bromo-4-fluorobenzonitrile is driven by its essential role as an intermediate in this sector. datainsightsmarket.com

Beyond agrochemicals, this compound can be used in the synthesis of specialty chemicals. These include dyes, pigments, and other performance chemicals where the specific electronic and physical properties imparted by the fluoro and bromo substituents are desirable.

Scaffold for Medicinal Chemistry Research (General focus on structure as a lead motif)

The 2-hydroxybenzonitrile (B42573) core, substituted with halogen atoms, represents a valuable scaffold or "lead motif" in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be systematically added or modified to explore the structure-activity relationship (SAR) of a potential drug. The this compound scaffold offers several points for diversification.

Chemists can use this scaffold to generate a library of related compounds by:

Performing cross-coupling reactions at the bromine position.

Modifying the hydroxyl group.

Transforming the nitrile group into other functional moieties.

This systematic modification allows researchers to fine-tune the biological activity, selectivity, and pharmacokinetic properties of new compounds. The inherent properties of the scaffold, such as its rigidity and the specific spatial arrangement of its functional groups, provide a solid foundation for designing molecules that can effectively interact with biological targets like enzymes or receptors.

Applications in the Development of Functional Materials (e.g., liquid crystals, organic electronics)

Substituted benzonitriles are important components in the field of materials science, particularly in the development of liquid crystals (LCs). google.com Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals, and they are the fundamental technology behind most modern displays. The polarity and linear shape of molecules derived from benzonitrile are key to their ability to form liquid crystalline phases.

Fluoro-4-hydroxybenzonitriles, which are structurally similar to this compound, are used as starting materials for the synthesis of liquid crystal materials. google.com The nitrile group provides a strong dipole moment, while the aromatic core contributes to the molecule's rigidity and anisotropic shape—both essential characteristics for LC behavior. The fluorine and bromine atoms can be used to modify the material's properties, such as its clearing point, viscosity, and dielectric anisotropy. While direct application of this specific compound is not widely documented, its structural features make it a promising candidate for research into new functional materials for organic electronics and advanced display technologies.

Design and Synthesis of Ligands for Catalysis

The functional groups present in this compound make it a potential precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The nitrile and hydroxyl groups can act as coordinating sites for metal ions. Furthermore, the bromine atom can be replaced through cross-coupling reactions to attach more complex chelating groups.

For example, the nitrile nitrogen has a lone pair of electrons that can coordinate to a transition metal center. The adjacent hydroxyl group could also participate in chelation, forming a stable bidentate ligand. Such ligands are crucial in homogeneous catalysis, where they can control the reactivity and selectivity of the metal catalyst. By modifying the benzonitrile backbone, chemists can design ligands with tailored steric and electronic properties to optimize the performance of catalysts for specific organic transformations.

Role in Enabling Stereoselective and Regioselective Synthesis

The arrangement of substituents on the this compound ring plays a critical role in directing the outcome of chemical reactions, enabling high levels of regioselectivity and, in some cases, stereoselectivity.

Regioselectivity: The electronic nature and position of the existing functional groups dictate where new substituents will be added.

The hydroxyl group is a strong ortho-, para- director for electrophilic aromatic substitution. However, since the positions para to it (position 5) and one ortho position (position 3) are already substituted, it strongly activates the remaining ortho position (position 1, occupied by the nitrile).

The bromine and fluorine atoms are deactivating but also ortho-, para- directing.

The nitrile group is a deactivating meta- director.

This complex interplay of directing effects allows chemists to predict and control the position of further substitutions with a high degree of certainty. For instance, metalation directed by the hydroxyl group would likely occur at the 5-position, allowing for the selective introduction of a functional group at that specific site.

The differential reactivity of the C-Br and C-F bonds is also a key factor. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for selective functionalization at the 3-position while leaving the fluorine atom at the 4-position intact, a crucial feature for building complex molecules in a controlled manner.

Below is an interactive table summarizing the potential synthetic transformations of this compound.

Functional GroupPositionPotential Reaction TypeResulting Structure
Hydroxyl (-OH)2Etherification, Esterification-OR, -OC(O)R
Bromo (-Br)3Suzuki Coupling, Nucleophilic Substitution-Aryl, -NR2
Fluoro (-F)4(Generally unreactive)Retained in product
Nitrile (-CN)1Hydrolysis, Reduction-COOH, -CH2NH2

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry are increasingly being applied to the synthesis of halogenated benzonitriles to minimize environmental impact and enhance safety. Traditional methods for producing these compounds can involve harsh reagents and generate significant waste. google.com

One promising green approach is the use of ionic liquids as recyclable reaction media. researchgate.net For instance, a novel green synthetic route for benzonitrile (B105546) has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org This methodology, which has shown applicability to a variety of aromatic nitriles, could potentially be adapted for the synthesis of 3-bromo-4-fluoro-2-hydroxybenzonitrile, reducing reliance on volatile organic solvents. researchgate.netrsc.org

Biocatalysis represents another frontier in the green synthesis of aromatic nitriles. Engineered aldoxime dehydratases have been successfully used for the scalable synthesis of various aromatic nitriles under mild conditions, offering a sustainable and energy-efficient alternative to traditional chemical methods. nih.gov The application of such enzymatic processes could significantly reduce the ecological footprint of producing complex benzonitriles like this compound.

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Ionic LiquidsRecyclable solvent, potential for integrated catalysis and separation, reduced VOCs. researchgate.netrsc.org
BiocatalysisMild reaction conditions, high selectivity, reduced energy consumption, biodegradable catalysts. nih.gov
Alternative Cyanide SourcesUse of less toxic cyanide reagents to improve safety.
Heterogeneous CatalysisSimplified catalyst recovery and reuse, minimizing metal leaching into products. researchgate.net

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced safety, efficiency, and scalability. These technologies are particularly advantageous for reactions involving hazardous reagents or intermediates, which can be a characteristic of halogenation and cyanation reactions.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. polimi.it The small reaction volumes within these systems minimize the risks associated with highly exothermic reactions or the handling of toxic substances. For the synthesis of halogenated benzonitriles, flow chemistry can enable safer handling of reagents like bromine and cyanide sources. ontosight.ai

Automated synthesis platforms, which can integrate flow reactors with robotic handling and purification systems, are being developed for the rapid generation of compound libraries for drug discovery and material science. synplechem.comyoutube.com Such systems could be programmed to synthesize a range of derivatives of this compound by systematically varying starting materials and reaction conditions, accelerating the discovery of new molecules with desired properties.

TechnologyKey Benefits for Synthesizing Halogenated Benzonitriles
Flow ChemistryEnhanced safety with hazardous reagents, precise control of reaction conditions, improved heat and mass transfer, and ease of scalability. polimi.it
Automated SynthesisHigh-throughput screening of reaction conditions, rapid library generation, and increased reproducibility. synplechem.comyoutube.com

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like this compound. Advanced in-situ and operando spectroscopic techniques provide real-time insights into chemical transformations as they occur.

Operando spectroscopy, for instance, allows researchers to monitor the state of a catalyst and the formation of intermediates under actual reaction conditions. nih.govtue.nl Techniques such as Raman spectroscopy, infrared (IR) spectroscopy, and X-ray absorption spectroscopy (XAS) can be coupled with reaction setups to track the progress of halogenation and cyanation reactions. youtube.commdpi.com This data can be used to identify reaction bottlenecks, elucidate mechanisms, and optimize conditions to maximize yield and minimize by-product formation. For example, in-situ IR spectroscopy could be used to monitor the conversion of the phenolic hydroxyl group or the introduction of the nitrile group in real-time.

TechniqueInformation GainedRelevance to Synthesis Optimization
Operando Raman SpectroscopyVibrational modes of molecules, catalyst structure. youtube.comReal-time monitoring of reactant conversion and product formation.
In-Situ FTIR SpectroscopyFunctional group transformations. mdpi.comTracking the formation of the nitrile group and changes to other functional groups.
In-Situ X-ray Absorption Spectroscopy (XAS)Oxidation state and coordination environment of metal catalysts. tue.nlUnderstanding catalyst activation, deactivation, and reaction mechanism.

Leveraging Machine Learning and Artificial Intelligence for Synthesis Planning and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis. researchgate.netsemanticscholar.org These technologies can be used to predict the outcomes of reactions, suggest optimal synthetic routes, and even predict the properties of novel compounds.

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of molecules. researchgate.net This could allow for the in-silico design of derivatives of this compound with enhanced activity for a specific application, prioritizing the synthesis of the most promising candidates and reducing the need for extensive trial-and-error experimentation.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis PlanningAI algorithms propose synthetic routes by working backward from the target molecule. nih.govucla.eduDiscovery of more efficient, cost-effective, and sustainable synthetic pathways.
Reaction Outcome PredictionML models predict the products and yields of a reaction based on the reactants and conditions. researchgate.netReduced number of failed experiments and faster optimization of reaction conditions.
Property PredictionAI models predict biological activity, toxicity, and physicochemical properties from molecular structure.Rational design of novel derivatives with improved performance for specific applications.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The field of organic synthesis is continually expanding with the discovery of new reactions and reactivity patterns. The development of novel methods for C-H bond functionalization, for example, offers a more direct and atom-economical way to synthesize substituted aromatic compounds. researchgate.net

Instead of relying on traditional methods that require pre-functionalized starting materials, C-H activation strategies could potentially be used to directly introduce the bromo, fluoro, or cyano groups onto a simpler phenolic precursor. While challenging, the successful application of such methods would significantly streamline the synthesis of this compound.

The exploration of unconventional bond activations, such as the functionalization of C-O or C-F bonds, also presents new avenues for the synthesis of complex halogenated aromatics. mdpi.comresearchgate.net As our understanding of catalysis and reaction mechanisms deepens, these innovative approaches are expected to provide more versatile and efficient tools for constructing molecules like this compound.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-fluoro-2-hydroxybenzonitrile, and how can regioselectivity challenges be addressed?

  • Methodological Answer : A multi-step synthesis starting from halogenated benzaldehyde precursors (e.g., 4-bromo-2-fluorobenzaldehyde ) can be optimized. Bromination or fluorination of the phenol intermediate using N-bromosuccinimide (NBS) or DAST (diethylaminosulfur trifluoride) may introduce regioselectivity issues. Control of reaction temperature (-20°C to 0°C) and use of directing groups (e.g., hydroxyl or nitrile) can mitigate these challenges. Purity validation via HPLC (≥95% by HPLC ) is critical.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic methods:
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
  • NMR : Analyze 1H^1\text{H}-NMR for aromatic protons (δ 6.8–7.5 ppm) and 19F^{19}\text{F}-NMR for fluorine environment (δ -110 to -120 ppm).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 216.00 (calculated).

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). Recrystallization from ethanol/water mixtures (mp ~150–155°C, inferred from analogs ) improves purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 hexane:ethyl acetate).

Advanced Research Questions

Q. How does the electronic environment of the hydroxyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The hydroxyl group acts as an electron-withdrawing substituent, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) at the bromine site. Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-bromo-3-fluorophenylboronic acid ) under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) confirms coupling efficiency.

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated benzonitrile derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Perform:
  • DSC/TGA : Differentiate polymorphs (e.g., endothermic peaks at 150°C vs. 155°C).
  • Karl Fischer titration : Quantify residual water (<0.1% w/w).
    Cross-reference with analogs (e.g., 3-bromo-4-fluorobenzonitrile, CAS 79630-23-2 ) to establish data consistency.

Q. How can the stability of this compound under acidic or basic conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Acidic : 0.1M HCl, 40°C, 24h. Monitor via LC-MS for debromination or nitrile hydrolysis.
  • Basic : 0.1M NaOH, 40°C, 24h. Assess fluorophenol formation.
    Use Arrhenius modeling to predict shelf-life under storage conditions (0–6°C ).

Q. What computational approaches predict the intermolecular interactions of this compound in crystal packing?

  • Methodological Answer : Employ Mercury (CCDC) for crystal structure visualization and Hirshfeld surface analysis. Hydrogen-bonding motifs (O-H···N≡C) and halogen bonding (Br···F) can be quantified using CrystalExplorer. Validate against experimental XRD data refined via SHELXL .

Methodological Notes

  • Synthesis : Prioritize halogenated benzaldehyde intermediates (e.g., 4-bromo-2-fluorobenzaldehyde ) for scalable routes.
  • Analysis : Cross-validate structural data using IR , NMR, and XRD .
  • Data Contradictions : Address inconsistencies via multi-technique validation (e.g., DSC + XRD).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.